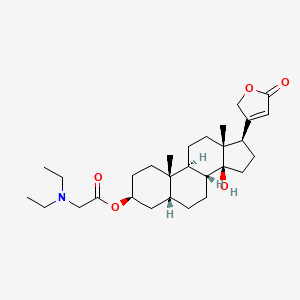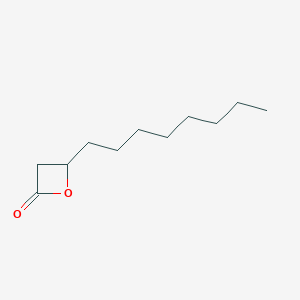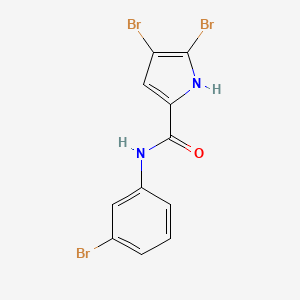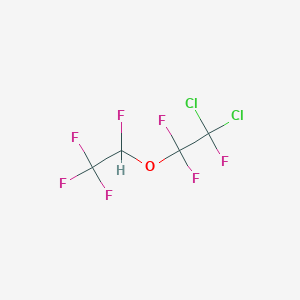
N,N-Diethylglycine 3-ester with 3-beta,14-dihydroxy-5-beta-card-20(22)-enolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N-Diethylglycine 3-ester with 3-beta,14-dihydroxy-5-beta-card-20(22)-enolide” is a complex organic compound that combines the properties of N,N-Diethylglycine and a cardenolide derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-Diethylglycine 3-ester with 3-beta,14-dihydroxy-5-beta-card-20(22)-enolide” typically involves the esterification of N,N-Diethylglycine with a cardenolide derivative. The reaction conditions may include the use of a suitable catalyst, such as sulfuric acid or hydrochloric acid, and an appropriate solvent, such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
“N,N-Diethylglycine 3-ester with 3-beta,14-dihydroxy-5-beta-card-20(22)-enolide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry
In chemistry, “N,N-Diethylglycine 3-ester with 3-beta,14-dihydroxy-5-beta-card-20(22)-enolide” is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets, such as enzymes or receptors.
Industry
In the industrial sector, “this compound” may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of “N,N-Diethylglycine 3-ester with 3-beta,14-dihydroxy-5-beta-card-20(22)-enolide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylglycine esters: These compounds share the N,N-Diethylglycine moiety but differ in the ester group.
Cardenolide derivatives: These compounds share the cardenolide core structure but differ in the attached functional groups.
Uniqueness
“N,N-Diethylglycine 3-ester with 3-beta,14-dihydroxy-5-beta-card-20(22)-enolide” is unique due to its combination of N,N-Diethylglycine and a cardenolide derivative. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds.
Properties
CAS No. |
42716-82-5 |
|---|---|
Molecular Formula |
C29H45NO5 |
Molecular Weight |
487.7 g/mol |
IUPAC Name |
[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-(diethylamino)acetate |
InChI |
InChI=1S/C29H45NO5/c1-5-30(6-2)17-26(32)35-21-9-12-27(3)20(16-21)7-8-24-23(27)10-13-28(4)22(11-14-29(24,28)33)19-15-25(31)34-18-19/h15,20-24,33H,5-14,16-18H2,1-4H3/t20-,21+,22-,23+,24-,27+,28-,29+/m1/s1 |
InChI Key |
IVHDZYUAMFBHFJ-CZKHRBRPSA-N |
Isomeric SMILES |
CCN(CC)CC(=O)O[C@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)C |
Canonical SMILES |
CCN(CC)CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2,4,5,6-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14656988.png)




